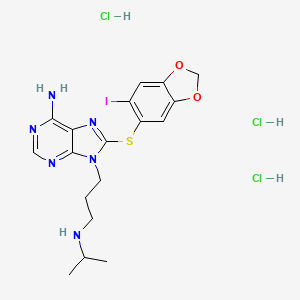
Unii-AV0irm9HF5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PU-H71 trihydrochloride is a potent inhibitor of the heat shock protein 90 (Hsp90), which plays a crucial role in the folding, stability, and function of many proteins involved in cancer cell growth and survival. This compound has shown significant promise in preclinical and clinical studies for its potential to treat various types of cancer by disrupting the function of Hsp90 and its associated client proteins .
Preparation Methods
The synthesis of PU-H71 trihydrochloride involves several steps, starting with the preparation of the purine scaffold. The synthetic route typically includes the following steps:
Formation of the purine scaffold: This involves the reaction of appropriate starting materials under controlled conditions to form the purine core structure.
Functionalization of the purine scaffold: Various functional groups are introduced to the purine core to enhance its binding affinity and specificity for Hsp90.
Purification and crystallization: The final product is purified using techniques such as chromatography and crystallized to obtain PU-H71 trihydrochloride in its pure form.
Industrial production methods for PU-H71 trihydrochloride would likely involve scaling up these synthetic steps while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
PU-H71 trihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of more reactive intermediates.
Reduction: The addition of hydrogen or the removal of oxygen, which can lead to the formation of less reactive intermediates.
Substitution: This involves the replacement of one functional group with another, which can alter the compound’s properties and reactivity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PU-H71 trihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the role of Hsp90 in protein folding and stability.
Biology: Researchers use PU-H71 trihydrochloride to investigate the molecular mechanisms underlying cancer cell growth and survival.
Medicine: This compound is being explored as a potential therapeutic agent for various types of cancer, including triple-negative breast cancer and acute myeloid leukemia
Mechanism of Action
PU-H71 trihydrochloride exerts its effects by binding to the ATP-binding pocket of Hsp90, thereby inhibiting its activity. This disruption of Hsp90 function leads to the degradation of its client proteins, which are essential for cancer cell growth and survival. The molecular targets and pathways involved include the Ras/Raf/MAPK pathway, Akt signaling, and the NF-κB pathway .
Comparison with Similar Compounds
PU-H71 trihydrochloride is unique among Hsp90 inhibitors due to its high specificity and potency. Similar compounds include:
17-AAG (17-allylamino-17-demethoxygeldanamycin): Another Hsp90 inhibitor with a different chemical structure.
NVP-AUY922: A synthetic Hsp90 inhibitor with potent anti-cancer activity.
Ganetespib: An Hsp90 inhibitor that has shown promise in clinical trials for various cancers
PU-H71 trihydrochloride stands out due to its ability to selectively target the epichaperome, a network of chaperones, co-chaperones, and other proteins that support cancer cell survival .
Properties
CAS No. |
2108826-10-2 |
|---|---|
Molecular Formula |
C18H24Cl3IN6O2S |
Molecular Weight |
621.7 g/mol |
IUPAC Name |
8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;trihydrochloride |
InChI |
InChI=1S/C18H21IN6O2S.3ClH/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;;;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);3*1H |
InChI Key |
KMHRRRIFDIMTLR-UHFFFAOYSA-N |
SMILES |
CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.Cl.Cl.Cl |
Canonical SMILES |
CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(1-Phenylpropan-2-yl)amino]ethyl}aniline](/img/structure/B1654061.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B1654064.png)
![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B1654065.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(trifluoromethoxy)benzamide](/img/structure/B1654066.png)
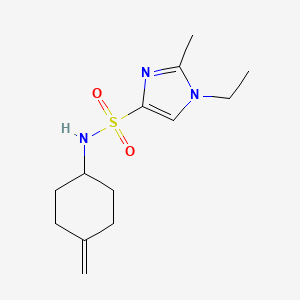
![1-[1-(3-Phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B1654070.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B1654071.png)
![3-Pyridazinamine, N-[1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-3-azetidinyl]-](/img/structure/B1654073.png)
![6-Phenyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B1654074.png)
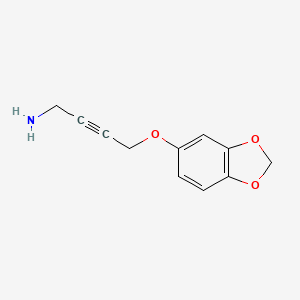
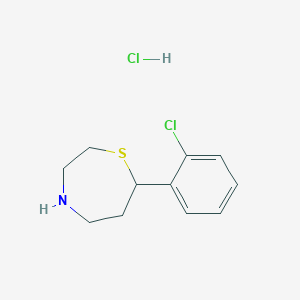
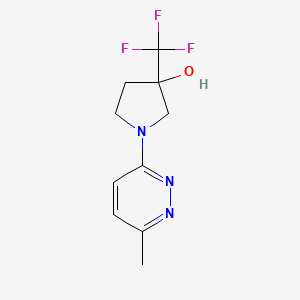
![4-{5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B1654079.png)
![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methoxyacetate](/img/structure/B1654080.png)
